4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine;hydrochloride
CAS No.:
Cat. No.: VC0531751
Molecular Formula: C18H22ClN5S
Molecular Weight: 375.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
![4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine;hydrochloride -](/images/no_structure.jpg)
Molecular Formula | C18H22ClN5S |
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Molecular Weight | 375.9 g/mol |
IUPAC Name | 4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine;hydrochloride |
Standard InChI | InChI=1S/C18H21N5S.ClH/c1-13(2)10-20-16-8-9-19-18(23-16)21-11-15-12-24-17(22-15)14-6-4-3-5-7-14;/h3-9,12-13H,10-11H2,1-2H3,(H2,19,20,21,23);1H |
Standard InChI Key | INVQHPQJFRKGIO-UHFFFAOYSA-N |
SMILES | CC(C)CNC1=NC(=NC=C1)NCC2=CSC(=N2)C3=CC=CC=C3.Cl |
Canonical SMILES | CC(C)CNC1=NC(=NC=C1)NCC2=CSC(=N2)C3=CC=CC=C3.Cl |
Appearance | Solid powder |
Chemical Properties and Structure
Basic Information
4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine;hydrochloride possesses specific chemical characteristics that define its identity and behavior in various contexts. The compound is characterized by the following fundamental properties:
Property | Value |
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Molecular Formula | C18H22ClN5S |
Molecular Weight | 375.9 g/mol |
CAS Number | 321695-37-8 |
Purity (for research) | >98% |
This compound contains multiple nitrogen atoms in its structure, which contribute to its potential for hydrogen bonding and interaction with biological targets. The presence of the sulfur-containing thiazole ring adds further complexity to its chemical profile, potentially influencing its reactivity and biological activity.
Structural Characteristics
The molecular architecture of 4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine;hydrochloride comprises several key structural elements that work in concert to determine its properties and potential applications:
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A pyrimidine core, which serves as the central heterocyclic framework
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A 2-methylpropyl (isobutyl) group attached to one of the amino substituents
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A 2-phenyl-1,3-thiazol-4-ylmethyl group connected to another nitrogen atom
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The hydrochloride salt form, which significantly impacts solubility
The combination of these structural features creates a unique three-dimensional configuration that enables specific interactions with potential biological targets. The pyrimidine core, being a prominent structure in many pharmaceutically active compounds, provides a well-established scaffold for potential drug development.
Physical Properties
Understanding the physical properties of this compound is essential for its handling, formulation, and application in various contexts:
Physical Property | Characteristic |
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Appearance | Crystalline solid |
Solubility | Enhanced water solubility due to hydrochloride salt formation |
Stability | Generally stable under standard laboratory conditions |
Melting Point | Not specifically reported in available literature |
The hydrochloride salt formation significantly enhances the compound's solubility in aqueous media compared to its free base form, making it more suitable for biological testing and potential pharmaceutical applications. This improved solubility profile is crucial for its handling in laboratory settings and potential formulation development.
Synthesis Methods
Parameter | Typical Conditions |
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Solvent System | Lower alkanols (methanol, ethanol) are commonly employed |
Temperature | Varying from room temperature to reflux depending on the specific step |
Reaction Time | Typically several hours, sometimes extended overnight |
Catalysts | Acid catalysts for cyclization steps; bases for substitution reactions |
Atmosphere | Inert atmosphere (nitrogen or argon) may be required for sensitive steps |
For related compounds, reactions have been conducted in ethanol or methanol at temperatures between 30-40°C or at reflux conditions. The optimization of these parameters is crucial for achieving high yields and minimizing side reactions .
Purification Techniques
The purification of 4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine;hydrochloride and its synthetic intermediates typically employs standard laboratory techniques adapted to the specific characteristics of the compounds:
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Recrystallization: Often performed using appropriate solvent systems to remove impurities
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Column chromatography: For more challenging separations requiring higher resolution
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Treatment with activated carbon: To remove colored impurities and improve product appearance
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Filtration techniques: Including filter press methods for larger-scale preparations
For related compounds, purification has involved treating reaction mixtures with activated carbon followed by filtration, and subsequent recrystallization from appropriate solvents to obtain high-purity material suitable for further applications .
Biological Activities and Applications
Research Applications
Beyond potential therapeutic uses, this compound has several applications in basic and applied research contexts:
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As a chemical probe for studying specific biological targets and pathways
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In structure-activity relationship studies to understand how structural modifications affect biological activity
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As an intermediate in the synthesis of more complex molecules with enhanced properties
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For developing novel analytical methods in pharmaceutical analysis
Structural Feature | Potential Contribution to Activity |
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Pyrimidine Core | Essential for target recognition and binding |
Thiazole Moiety | Provides rigid scaffold and potential hydrogen bond interactions |
Phenyl Group | Contributes to hydrophobic interactions and target selectivity |
2-Methylpropyl Group | Enhances lipophilicity and may affect membrane permeation |
Research on related compounds has revealed that specific substitution patterns significantly influence biological activity. For example, in N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, potency and selectivity for aurora kinase inhibition correlate with the presence of substituents at specific positions, suggesting that similar structure-activity relationships might apply to our compound of interest .
Pharmacological Properties
Mechanism of Action
The pharmacological properties of 4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine;hydrochloride can be inferred from studies on related compounds, though specific mechanisms for this exact compound would require further investigation:
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Enzyme Inhibition: Structurally similar compounds have demonstrated capacity to inhibit specific kinases. For example, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines inhibit aurora A and B kinases, causing mitotic failure, increased polyploidy, and ultimately cell death in cancer cells .
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Receptor Interactions: The compound's structural features suggest potential for binding to specific receptors, which could modulate signaling pathways relevant to various physiological processes.
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DNA/RNA Interactions: Some pyrimidine derivatives interact with nucleic acids, affecting processes like replication or transcription, which could contribute to their biological effects.
The exact mechanism of action for 4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine;hydrochloride would need to be established through targeted studies, including enzyme inhibition assays, receptor binding studies, and cellular pathway analyses .
Pharmacokinetic Considerations
The pharmacokinetic profile of 4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine;hydrochloride would be influenced by its physicochemical properties and structural features:
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Absorption: The hydrochloride salt form enhances water solubility, which may improve absorption compared to less soluble analogs.
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Distribution: The compound's balance of hydrophilic and lipophilic regions would influence its distribution profile in biological systems.
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Metabolism: Likely pathways include oxidation of the thiazole or pyrimidine rings, hydrolysis of amine groups, or conjugation reactions.
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Excretion: The compound would likely be eliminated through both renal and hepatic routes following metabolism.
Comprehensive pharmacokinetic studies would be necessary to fully characterize these properties, which would be essential for any potential therapeutic development.
Comparison with Related Compounds
Comparative analysis with structurally related compounds provides valuable context for understanding the potential properties and activities of 4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine;hydrochloride:
This comparative analysis highlights the potential biological space occupied by 4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine;hydrochloride and suggests potential directions for further investigation based on established activities of related structural classes .
Current Research and Future Directions
Recent Research Findings
Current research related to 4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine;hydrochloride and structurally similar compounds has focused on several key areas:
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Kinase Inhibition: Studies have identified that compounds with similar structural features function as potent inhibitors of aurora kinases, which are critical regulators of mitosis. Lead compounds in this class have demonstrated K(i) values in the nanomolar range (for example, 8.0 and 9.2 nM for aurora A and B, respectively) .
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Anticancer Activity: Research has shown that related compounds suppress mitotic histone H3 phosphorylation and cause aberrant mitotic phenotypes, leading to cell death following mitotic failure and increased polyploidy .
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Structure Optimization: Ongoing work focuses on optimizing substitution patterns to enhance potency, selectivity, and pharmacokinetic properties of this class of compounds.
These findings provide valuable direction for future research specifically targeting 4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine;hydrochloride, suggesting potential biological targets and applications that merit further investigation .
Research Gaps and Challenges
Despite promising potential, several significant research gaps and challenges remain in the development and understanding of 4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine;hydrochloride:
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Target Identification and Validation: Comprehensive identification of specific biological targets for this exact compound requires systematic screening against various enzyme panels and receptor assays.
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Pharmacokinetic Characterization: Detailed studies of absorption, distribution, metabolism, and excretion profiles are needed to assess drug-like properties.
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Toxicity Assessment: Comprehensive evaluation of potential adverse effects and safety profiles is essential for any potential therapeutic development.
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Synthetic Optimization: Development of more efficient synthetic routes with improved yields and reduced environmental impact remains a challenge.
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Structure-Activity Relationship Refinement: More detailed understanding of how specific structural features contribute to biological activity would enable rational design of improved analogs.
Addressing these gaps would significantly advance the understanding and potential applications of this compound in both research and potential therapeutic contexts.
Future Research Directions
Based on current knowledge and identified gaps, several promising directions for future research on 4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine;hydrochloride emerge:
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Targeted Biological Screening: Systematic evaluation against panels of kinases, receptors, and other potential targets to identify specific activities and mechanisms.
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Analog Development: Design and synthesis of structural analogs to establish comprehensive structure-activity relationships and potentially discover compounds with enhanced properties.
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Computational Studies: Molecular modeling and docking simulations to predict binding modes and interactions with potential targets, guiding rational design efforts.
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Formulation Development: Investigation of various formulation strategies to optimize delivery and bioavailability if therapeutic potential is established.
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Mechanistic Studies: Detailed investigation of cellular and molecular mechanisms underlying any observed biological activities, providing deeper understanding of mode of action.
These research directions represent valuable opportunities to expand understanding of this compound and potentially develop it into a useful tool for research or therapeutic applications .
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